Home > Products > Building Blocks P19604 > 5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid
5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid - 74936-72-4

5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid

Catalog Number: EVT-521683
CAS Number: 74936-72-4
Molecular Formula: C16H16N2O6
Molecular Weight: 332.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
The compound “5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid” is a solid substance . Its CAS Number is 74936-72-4 . The molecular weight of this compound is 332.31 . The IUPAC name of this compound is 5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydro-3-pyridinecarboxylic acid .

Molecular Structure Analysis

The InChI code of this compound is 1S/C16H16N2O6/c1-8-12(15(19)20)14(13(9(2)17-8)16(21)24-3)10-5-4-6-11(7-10)18(22)23/h4-7,14,17H,1-3H3,(H,19,20) . The compound has 8 hydrogen bond acceptors and 2 hydrogen bond donors .

Physical And Chemical Properties Analysis

The compound has a boiling point of 505.0±50.0 °C at 760 mmHg . The vapour pressure of the compound is 0.0±1.4 mmHg at 25°C . The enthalpy of vaporization is 81.6±3.0 kJ/mol . The flash point of the compound is 259.2±30.1 °C .

Classification and Source

The compound is classified as a 1,4-dihydropyridine derivative, specifically a pyridinecarboxylic acid. It has the CAS Number 74936-72-4 and is also referred to by several synonyms including PRAN-001 and Nicardipine USP Related Compound A. This compound serves as an important intermediate in the synthesis of pharmaceuticals such as Barnidipine and Lercanidipine hydrochloride, which are used to treat hypertension by acting as calcium channel blockers .

Synthesis Analysis

The synthesis of 5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid typically involves several steps:

  1. Starting Material: The synthesis often begins with 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid dimethyl ester.
  2. Hydrolysis: Partial hydrolysis of this dimethyl ester is performed using an aqueous solution of alkali metal hydroxides (e.g., lithium hydroxide or sodium hydroxide) in the presence of lower alcohols like methanol. This reaction is conducted at temperatures ranging from room temperature to reflux conditions .
  3. Formation of the Acid: The resulting product undergoes further hydrolysis to yield the desired carboxylic acid form .

This method is noted for its high yield and purity without the need for extensive chromatographic purification.

Molecular Structure Analysis

The molecular formula for 5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid is C16H16N2O6, with a molecular weight of 332.31 g/mol.

Structural Characteristics:

  • Core Structure: The compound features a dihydropyridine ring that is substituted at positions 2 and 6 with methyl groups and at position 4 with a nitrophenyl group.
  • Functional Groups: It contains both methoxycarbonyl and carboxylic acid functional groups which are crucial for its biological activity.
  • Physical Appearance: It is typically described as a pale yellow solid with a melting point between 200°C and 202°C .
Chemical Reactions Analysis

5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid participates in various chemical reactions typical of dihydropyridine derivatives:

  1. Esterification: The carboxylic acid can react with alcohols to form esters.
  2. Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions.
  3. Reactions with Bases: The acidic protons can engage in neutralization reactions with bases to form salts.

These reactions are essential for further modifications leading to more complex pharmaceutical compounds.

Mechanism of Action

As a calcium channel blocker, the mechanism of action for 5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid involves:

  1. Calcium Channel Inhibition: It inhibits the influx of calcium ions through voltage-gated calcium channels in vascular smooth muscle and cardiac tissue.
  2. Vasodilation: This inhibition leads to relaxation of vascular smooth muscles resulting in vasodilation and decreased blood pressure.
  3. Therapeutic Effects: It is primarily used for managing hypertension and preventing angina pectoris by reducing myocardial oxygen demand.
Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid include:

PropertyValue
Molecular Weight332.31 g/mol
Melting Point200 - 202 °C
Boiling PointPredicted ~505 °C
Density~1.345 g/cm³
SolubilitySparingly soluble in DMSO; slightly soluble in heated methanol
pKa~1.66 (predicted)
ColorPale yellow to light yellow

These properties indicate its potential stability under standard conditions and its solubility profile which affects its bioavailability.

Applications

5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid has several scientific applications:

  1. Pharmaceutical Intermediate: It is primarily used in the synthesis of other pharmacologically active compounds such as Lercanidipine hydrochloride and Barnidipine.
  2. Research Compound: Its structure serves as a model for studying calcium channel modulators in various biological systems.
  3. Potential Therapeutic Uses: Beyond hypertension treatment, it may be investigated for other cardiovascular conditions related to calcium dysregulation.
Introduction to 1,4-Dihydropyridine Derivatives

Structural and Functional Significance of the 1,4-Dihydropyridine Core in Medicinal Chemistry

The 1,4-dihydropyridine (1,4-DHP) nucleus represents a privileged scaffold in drug design due to its unique electronic configuration and versatile pharmacological profiles. This heterocyclic system features a partially reduced pyridine ring where nitrogen atoms at position 1 and conjugated double bonds create a push-pull electron system. This arrangement facilitates redox reactivity and interactions with biological targets, most notably voltage-gated calcium channels (VGCCs) [1] [3]. The core structure exhibits a boat-like conformation with C4 substituents adopting pseudoaxial orientations, a critical feature for receptor binding [8].

The pharmacological profile of 1,4-DHPs is exquisitely sensitive to substituent effects:

  • C3/C5 esters: Electron-withdrawing groups (e.g., methoxycarbonyl) enhance calcium channel blockade by stabilizing the ring's enamine system and facilitating hydrogen bonding with channel residues [3] [10].
  • C4 aryl groups: 3-Nitrophenyl substitution, as present in the keyword compound, significantly influences target selectivity. The nitro group's electron-withdrawing properties enhance dipole interactions within the channel pore while concurrently enabling multidrug resistance (MDR) reversal via P-glycoprotein inhibition [1] [6].
  • C2/C6 alkyl groups: Methyl groups provide steric stabilization and metabolic resistance compared to bulkier substituents [10].

Table 1: Structure-Activity Relationships in 1,4-Dihydropyridine Derivatives

PositionSubstituent in Keyword CompoundElectronic EffectBiological Consequence
C3MethoxycarbonylElectron-withdrawingEnhances calcium channel affinity via dipole interactions
C43-NitrophenylStrong electron-withdrawingImproves L-type selectivity and P-gp inhibition
C5Carboxylic acidElectron-withdrawingIncreases water solubility and hydrogen bonding capacity
C2/C6MethylWeak electron-donatingProvides metabolic stability and optimal steric bulk

Beyond cardiovascular applications, the 1,4-DHP core demonstrates antioxidant properties by mimicking NADH coenzymes in redox reactions, scavenging reactive oxygen species through hydrogen donation from N1-H [9]. Recent research also highlights its potential in neurological disorders (via T-channel modulation) and oncology (through DNA interaction and MDR reversal) [4] [7].

Historical Development of Dihydropyridine-Based Calcium Channel Blockers

The therapeutic journey of 1,4-DHPs began with the serendipitous discovery of nifedipine in 1972 during coronary dilator screening at Bayer AG [2]. Its identification as a potent vascular smooth muscle relaxant established the DHP class of calcium channel blockers (CCBs). The structural evolution progressed through three generations:

  • First-generation (Symmetrical DHPs): Prototypes like nifedipine featured symmetrical C3/C5 ester groups (typically methyl esters) and unsubstituted phenyl at C4. These agents suffered from rapid metabolism, short duration of action, and reflex tachycardia [2] [10].
  • Second-generation (Asymmetrical DHPs): Introduction of ester asymmetry (e.g., amlodipine's carboxyethyl ester at C3 and carboxymethyl at C5) improved pharmacokinetics and tissue selectivity. The C4 2-chlorophenyl in nimodipine enhanced cerebrovascular selectivity [3].
  • Third-generation (Dual-acting/modified DHPs): Incorporation of nitroaryl groups (e.g., 3-nitrophenyl in the keyword compound) enabled simultaneous L/T-type calcium channel blockade and MDR reversal. This period also saw ring-fused derivatives like hexahydroquinolines (e.g., compound M3) for enhanced channel isoform selectivity [4] [10].

Table 2: Historical Milestones in Dihydropyridine Development

Time PeriodKey CompoundsStructural InnovationsTherapeutic Advances
1970sNifedipineSymmetrical esters; C4 phenylCoronary vasodilation; Antihypertensive
1980sNimodipine, NicardipineC4 ortho-substituted aryl; Ester asymmetryTissue selectivity (cerebral/vascular)
1990sAmlodipineC2 aminoalkoxymethyl; Long side chainOnce-daily dosing; Reduced reflex tachycardia
2000s-PresentKeyword compound; M3C4 3-nitrophenyl; Ring fusion; Carboxylic acid at C5Dual L/T-blockade; MDR reversal; Neuroprotection

The keyword compound emerged from structure-activity studies exploring nitroaryl substitutions. The 3-nitro configuration specifically enhanced P-glycoprotein inhibition (EC₅₀ ~5-25 μM) while maintaining calcium antagonism, addressing a key limitation of earlier DHPs in oncology applications [1] [6]. Contemporary research focuses on chiral resolution (as enantiomers exhibit divergent agonist/antagonist profiles) and photostability improvements through formulation science [10].

Nomenclature and Systematic Classification of the Keyword Compound

The systematic name 5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid follows IUPAC conventions for Hantzsch-type derivatives. Its structural breakdown adheres to these naming principles:

  • Parent heterocycle: 1,4-Dihydropyridine (indicating reduction across N1 and C4 positions)
  • Substituent numbering: Positions 2 and 6 specify methyl groups; position 4 designates the 3-nitrophenyl moiety; positions 3 and 5 carry carboxylic functionalities
  • Functional group priorities: Carboxylic acid at C3 takes naming precedence over the C5 methoxycarbonyl ester, hence their order in the name [3] [8]

Stereochemical numbering assigns priority based on Cahn-Ingold-Prelog rules:

  • Carboxylic acid (C3) > Ester (C5)
  • 3-Nitrophenyl (C4) > H4 (pseudoaxial hydrogen)
  • Methyl groups (C2/C6) maintain equivalence

Table 3: Atomic Numbering and Bonding in the Keyword Compound

PositionAtom/Bond TypeBond Angles/LengthsSpectral Signatures (NMR)
N1Secondary amineN1-H: ~1.01 Å (X-ray)δ~8.5-9.5 ppm (¹H, DMSO-d₆) [8]
C2/C6sp³-hybridized methylC2-C7: 1.50 Å; C6-C8: 1.50 Åδ~2.20-2.35 ppm (¹H); δ~18-20 ppm (¹³C)
C3/C5sp²-hybridized carbonylC3-C9: 1.49 Å (carboxyl); C5-OCH₃: 1.34 Åδ~166-168 ppm (¹³C carbonyl) [8]
C4sp³-hybridized chiral centerC4-C11 (aryl): 1.51 Åδ~4.90-5.05 ppm (¹H); δ~36-42 ppm (¹³C)
C4-aryl3-NitrophenylN-O bond: 1.21 Å; Dihedral: ~30°δ~7.5-8.5 ppm (¹H aromatic) [8]

The carboxylic acid at C3 and ester at C5 create a zwitterionic potential, with pKₐ values typically ~4.2 for the carboxylic acid and ~10.5 for the enamine proton. This amphotericism enables salt formation (e.g., sodium salts for injection) and influences membrane permeability [3]. The 3-nitrophenyl group exhibits characteristic NMR shifts: ortho-protons resonate at δ~8.25 ppm (doublet), meta-protons at δ~7.75 (triplet), and para-proton at δ~7.65 (triplet) due to anisotropic effects of the nitro group [8].

In chemical taxonomy, this compound belongs to:

  • Asymmetrical 1,4-DHPs (different C3/C5 substituents)
  • Nitroaryl-substituted DHPs (C4 aromatic with electron-withdrawing group)
  • Dicarboxylate DHPs (both ester and carboxylic acid moieties)

Its Chemical Abstracts Service registry number and molecular formula should be referenced in synthetic literature for unambiguous identification, though specific identifiers were not provided in the search results. The systematic name precisely distinguishes it from isomers like 4-(4-nitrophenyl) or symmetrical analogs lacking the carboxylic acid moiety [3] [5].

Properties

CAS Number

74936-72-4

Product Name

5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid

IUPAC Name

5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid

Molecular Formula

C16H16N2O6

Molecular Weight

332.31 g/mol

InChI

InChI=1S/C16H16N2O6/c1-8-12(15(19)20)14(13(9(2)17-8)16(21)24-3)10-5-4-6-11(7-10)18(22)23/h4-7,14,17H,1-3H3,(H,19,20)

InChI Key

JPXPPUOCSLMCHK-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O

Synonyms

1,4-dihydro-2,6-dimethyl-4--(3-nitrophenyl)pyridine-3-carboxylic acid-5-carboxylic methyl ester
carboxy-nifedipine

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.